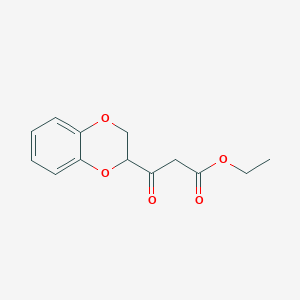

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate

Descripción general

Descripción

1,4-Benzodioxan is a chemical compound with the formula C8H8O2 . It is used as a building block in organic synthesis .

Synthesis Analysis

A study published in the Russian Journal of Organic Chemistry discusses the synthesis of N-Substituted Derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5 . The addition of 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to the C=C double bond of acrylonitrile, acrylamide, and ethyl acrylate afforded 3-[3-(1,4-benzodioxan-2-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid nitrile, amide, and ethyl ester .Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxan consists of a benzene ring fused to a 1,4-dioxane ring .Chemical Reactions Analysis

The reaction of thiol 1 with acrylic acid and its derivatives, nitrile, amide, and ethyl ester, involves the triazole nitrogen atom of the thione tautomer of 1 with the formation of 3-[3-(1,4-benzodioxan-2-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propionic acid derivatives .Aplicaciones Científicas De Investigación

Analytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the subject of a study establishing a quantitative bioanalytical method using Liquid Chromatography-Mass Spectrometry for its measurement. The method was validated according to USFDA guidelines, and its stability was tested in various conditions, showing promising results for further drug development (Nemani, Shard & Sengupta, 2018).

Pharmaceutical Chemistry

A study explored the oxidative photochemical cyclization of ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates to synthesize benzo[a]carbazoles, a structure of pharmaceutical interest. The process involved α-arylation and subsequent photocyclization, featuring CuBr2 to prompt transformations. This methodology offers a pathway for creating complex chemical structures with potential therapeutic applications (Li et al., 2015).

Polymorphism in Pharmaceutical Compounds

Research was conducted on two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. The study utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).

Anti-Juvenile Hormone Activity

A derivative of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, specifically ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoate, was studied for its anti-juvenile hormone activity in the silkworm, Bombyx mori. The compound induced precocious metamorphosis and impacted the juvenile hormone titer in the hemolymph, demonstrating potential for agricultural applications (Yamada et al., 2016).

Mecanismo De Acción

Target of Action

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is a complex organic compound that has been synthesized in various studies It’s known that many 1,4-benzodioxane derivatives have a significant effect on the cardiovascular and central nervous system . They also exhibit anti-inflammatory, antibacterial, fungicidal, and other activities .

Mode of Action

It’s known that the compound can undergo various chemical reactions to form new compounds . For instance, previously synthesized ethyl 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylates were cyclized to 2-aryl-3-aminothieno[2,3-d]pyrimidin-4(1H)-ones by the action of hydrazine hydrate .

Biochemical Pathways

The compound is known to be involved in the synthesis of new 1,4-benzodioxan-2-ylthienopyrimidine derivatives . These derivatives contain amino, aryl, and thione groups .

Result of Action

It’s known that the compound can be used to synthesize new 1,4-benzodioxan-2-ylthienopyrimidine derivatives . These derivatives have been tested for antihypoxic activity .

Action Environment

It’s known that the synthesis of new compounds from this compound can be influenced by factors such as temperature .

Propiedades

IUPAC Name |

ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-2-16-13(15)7-9(14)12-8-17-10-5-3-4-6-11(10)18-12/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDFZZZPEMQLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1COC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

![2-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]ethanamine](/img/structure/B3043575.png)

![1-[3-(3-Fluorophenyl)phenyl]ethanone](/img/structure/B3043581.png)